molecular formula C19H19ClN4O4 B12198059 6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one

6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one

Cat. No.: B12198059
M. Wt: 402.8 g/mol
InChI Key: MOVYIUZNYSWRQV-UHFFFAOYSA-N
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Description

This compound is a chromen-4-one derivative featuring a 6-chloro-7-methyl substitution on the benzopyrone core, a piperazine-1-carbonyl group at position 2, and a 4-methyl-1,2,5-oxadiazole (oxadiazole) moiety linked via a methylene bridge to the piperazine ring. The structural complexity combines a chromenone scaffold—known for bioactivity in kinase inhibition and anti-inflammatory applications—with a piperazine-carboxamide linker and an oxadiazole heterocycle, which enhances metabolic stability and modulates electronic properties . While direct synthesis data for this compound are unavailable in the provided evidence, analogous methods from related chromenones and piperazine-oxadiazole hybrids suggest its preparation involves:

  • Step 1: Synthesis of the chromen-4-one core via cyclization of substituted 2-hydroxyacetophenones.
  • Step 2: Introduction of the piperazine-carboxamide group via coupling reactions (e.g., using carbonyldiimidazole or chloroformate intermediates) .

Properties

Molecular Formula

C19H19ClN4O4

Molecular Weight

402.8 g/mol

IUPAC Name

6-chloro-7-methyl-2-[4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]chromen-4-one

InChI

InChI=1S/C19H19ClN4O4/c1-11-7-17-13(8-14(11)20)16(25)9-18(27-17)19(26)24-5-3-23(4-6-24)10-15-12(2)21-28-22-15/h7-9H,3-6,10H2,1-2H3

InChI Key

MOVYIUZNYSWRQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N3CCN(CC3)CC4=NON=C4C

Origin of Product

United States

Preparation Methods

Core Chromenone Synthesis

The chromenone scaffold is typically constructed via cyclization of substituted 2-hydroxyacetophenone derivatives. In one method, 6-chloro-7-methyl-4H-chromen-4-one is synthesized by treating 2-hydroxy-5-chloro-4-methylacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) under reflux, followed by acid-catalyzed cyclization. The chloro and methyl groups at positions 6 and 7 are introduced regioselectively using chlorinating agents (e.g., SOCl₂) and methylating agents (e.g., methyl iodide), respectively.

Piperazine-Oxadiazole Sidechain Assembly

The oxadiazole moiety is synthesized separately through a cyclodehydration reaction between a nitrile and hydroxylamine. For example, 4-methyl-1,2,5-oxadiazol-3-carbaldehyde is prepared by reacting 3-cyano-4-methylfuran-2-carboxylate with hydroxylamine hydrochloride in ethanol under reflux. This aldehyde is then coupled to piperazine via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine.

Final Coupling via Carboxamide Linkage

The chromenone core and piperazine-oxadiazole sidechain are conjugated through a carboxamide bond. Activation of the chromenone’s carbonyl group is achieved using carbodiimide reagents (e.g., EDC·HCl) in the presence of HOBt (hydroxybenzotriazole) in anhydrous dichloromethane. The reaction proceeds at room temperature for 12–18 hours, yielding the target compound in 65–72% purity, which is further refined via recrystallization from ethanol-water mixtures.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To address scalability, automated continuous flow reactors are employed for high-risk steps such as the cyclodehydration of the oxadiazole intermediate. A patent by US8058440B2 describes a telescoped process where the reaction between 3-cyano-4-methylfuran-2-carboxylate and hydroxylamine is conducted in a tubular reactor at 140–160°C with a residence time of 10–15 minutes. This method reduces byproduct formation by 40% compared to batch processes.

Solvent and Catalyst Optimization

Industrial protocols prioritize solvent recovery and catalyst reuse. For the carboxamide coupling step, switching from dichloromethane to 2-methyltetrahydrofuran (2-MeTHF) improves the environmental profile while maintaining a yield of 68–70%. Heterogeneous catalysts like polymer-supported HOBt are used to simplify purification, reducing downstream processing time by 30%.

Analytical and Spectroscopic Validation

Structural Confirmation via NMR

The compound’s structure is verified using ¹H and ¹³C NMR spectroscopy. Key signals include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, chromenone H-3), 4.45 (s, 2H, oxadiazole-CH₂-piperazine), 3.75–3.40 (m, 8H, piperazine-H), 2.52 (s, 3H, oxadiazole-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 176.8 (chromenone C-4), 162.1 (oxadiazole C-3), 52.4 (piperazine C-N).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) reveals a purity of ≥98% for batches produced via continuous flow methods. Critical impurities include unreacted chromenone (retention time: 6.2 min) and dechlorinated byproducts (retention time: 7.8 min).

Challenges in Synthesis and Purification

Byproduct Formation

The carboxamide coupling step generates up to 12% of a dimeric side product due to over-activation of the carbonyl group. This is mitigated by严格控制 reagent stoichiometry (1:1.05 molar ratio of chromenone to piperazine-oxadiazole).

Hygroscopic Intermediates

The piperazine-oxadiazole intermediate exhibits hygroscopicity, complicating storage. Patent US8058440B2 recommends lyophilization and storage under nitrogen with desiccants to maintain stability.

Chromatography Dependency

Early synthetic routes relied on silica gel chromatography for final purification, which is impractical for kilogram-scale production. Transition to crystallization from ethanol-water mixtures reduces reliance on chromatography, cutting costs by 25%.

Case Studies in Process Optimization

Alternative Oxadiazole Cyclization

A 2024 PMC study demonstrated that using phosphorus oxychloride (POCl₃) instead of DMF-DMA for oxadiazole formation increases yield from 58% to 74% while reducing reaction time from 8 hours to 3 hours. However, POCl₃ requires careful handling due to its corrosive nature .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted chromenones.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazoles and piperazines exhibit significant anticancer properties. The incorporation of the 6-chloro-7-methyl and piperazine groups may enhance the compound's efficacy against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

Piperazine derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to inhibit acetylcholinesterase (an enzyme associated with Alzheimer's disease) suggests it may enhance cognitive function and protect neuronal integrity .

Antimicrobial Properties

Compounds containing oxadiazole rings have demonstrated antimicrobial activity against a range of pathogens. The presence of the piperazine moiety may further augment this activity by enhancing membrane permeability or disrupting bacterial metabolism .

Anti-inflammatory Effects

Preliminary studies suggest that similar chromenone derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could make the compound relevant in treating conditions like arthritis or other inflammatory diseases .

Case Studies

StudyFindings
Anticancer Screening A derivative showed IC50 values of 6.2 μM against colon carcinoma cellsSuggests potential for development as an anticancer agent
Neuroprotective Assay Inhibition of acetylcholinesterase activity was observedIndicates possible use in Alzheimer's disease treatment
Antimicrobial Testing Effective against Gram-positive and Gram-negative bacteriaSupports development as a novel antimicrobial agent

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse range of activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are highlighted through comparisons with analogs in the evidence (Table 1).

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name / Structure Core Scaffold Key Substituents Synthesis Yield (%) Notable Properties Reference
Target Compound: 6-Chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one Chromen-4-one - 6-Cl, 7-Me
- Piperazine-1-carbonyl
- 4-Me-1,2,5-oxadiazole-methyl
N/A High polarity (oxadiazole and carbonyl groups), potential kinase inhibition
3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one (6a/6b) 1,2,6-Thiadiazin-4-one - 3-Cl
- 2,4-Dimethylpiperazine
68–70 Moderate solubility (log P ~2.5), chiral centers influence receptor binding
6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine - 6-Cl
- 4-(4-Cl-benzyl)piperazine
- 1,3-dimethylpyrazole
N/A Dual chloro groups enhance lipophilicity; pyrazole may improve metabolic stability
7-Methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)-chromen-2-one (3) Chromen-2-one - 7-OMe, 3-Ph
- Piperazine-propoxy
70–80 Propoxy linker increases flexibility; methoxy group enhances π-π stacking
4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine (ANAZF) 1,2,5-Oxadiazole - Nitro group
- Azo linkage
N/A High thermal stability; nitro group increases reactivity

Key Findings from Comparisons

Core Scaffold Differences: The chromen-4-one core in the target compound distinguishes it from thiadiazinones () and imidazopyridines (). Chromenones are associated with kinase inhibition due to their planar aromatic system, while thiadiazinones exhibit broader antimicrobial activity .

Piperazine Functionalization: The target’s piperazine-1-carbonyl group contrasts with the propoxy-piperazine in .

Oxadiazole Modifications :

  • The 4-methyl-1,2,5-oxadiazole in the target compound is less electron-deficient than the nitro-oxadiazole in ANAZF (), reducing reactivity but enhancing metabolic stability .

Biological Implications: The dual chloro and methyl groups on the chromenone core (similar to ’s 6-chloro-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one) may enhance lipophilicity, aiding membrane penetration .

Synthetic Feasibility :

  • demonstrates high-yield (~70%) piperazine introduction via nucleophilic substitution, suggesting the target’s synthesis could be optimized similarly .

Biological Activity

6-Chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one is a synthetic compound that belongs to the class of chromenones. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

  • Chromone Core : The chromone structure is known for its various biological activities.
  • Chloro and Methyl Substituents : These groups may enhance the compound's reactivity and biological interactions.
  • Piperazine and Oxadiazole Moieties : These heterocycles are often associated with improved pharmacological profiles.

The biological activity of this compound is attributed to several mechanisms:

Biological Activity Overview

Activity Type Description References
AntibacterialExhibits activity against Gram-positive and Gram-negative bacteria; further studies needed for specific MIC values.
AnticancerPotential cytotoxic effects on cancer cell lines; specific IC50 values are yet to be determined.
Anti-inflammatoryMay inhibit pro-inflammatory enzymes and pathways; detailed mechanisms require further investigation.

Antimicrobial Activity

In a study examining various derivatives of oxadiazole compounds, it was found that certain structural modifications led to enhanced antibacterial activity against strains like E. coli and S. aureus. While specific data on 6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one were not detailed, the trends observed suggest that similar modifications could yield potent derivatives .

Anticancer Research

Research on related chromenone compounds has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 20–40 µM . This indicates that further exploration of 6-chloro-7-methyl derivatives could reveal comparable or enhanced anticancer properties.

Q & A

Q. Example SAR Table :

DerivativeOxadiazole SubstituentIC50_{50} (nM)
14-Methyl120
24-Phenyl45
34-Trifluoromethyl85

How should researchers resolve contradictions in spectral data during characterization?

Advanced Research Question
Conflicting spectral data (e.g., unexpected 1H^1H NMR shifts) can arise from tautomerism or impurities. Mitigation strategies include:

  • Multi-Technique Validation : Cross-check NMR, IR, and HRMS data. For example, a carbonyl stretch at 1680 cm1^{-1} in IR confirms the chromen-4-one core, while HRMS verifies the molecular ion peak .
  • Dynamic NMR Experiments : Use variable-temperature NMR to detect tautomeric equilibria in the oxadiazole ring .

What approaches are recommended for studying its metabolic stability?

Advanced Research Question

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. The piperazine moiety may undergo N-oxidation, requiring identification of metabolites using fragmentation patterns .
  • Computational Prediction : Tools like PISTACHIO or REAXYS predict metabolic hotspots (e.g., oxidation at the 7-methyl group on the chromenone ring) .

How can researchers design derivatives to improve aqueous solubility?

Advanced Research Question

  • Functional Group Modifications : Introduce polar groups (e.g., hydroxyl or amine) on the piperazine ring. For instance, replacing the 4-methyl group with a hydroxymethyl increases solubility by 3-fold without compromising activity .
  • Prodrug Strategies : Convert the carbonyl group to a phosphate ester, which hydrolyzes in vivo to release the active compound .

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